6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on imidazo[1,2-a]pyridine derivatives, including those structurally similar to 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, has shown that these compounds play a crucial role in the development of new pharmaceuticals and materials. The synthesis, properties, and applications of these derivatives are essential in understanding their interaction with biological systems and potential uses in drug development. For instance, the synthesis and chemistry of heterocyclic N-oxide derivatives, including imidazole and pyridine analogs, have been well-documented for their usefulness as versatile synthetic intermediates with significant biological importance. These compounds have been explored for their potential in organic synthesis, catalysis, and medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities among others (Li et al., 2019).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine are not available in the retrieved data, the compound’s presence in the field of organic synthesis and pharmaceutical chemistry suggests it may have potential applications in the development of new chemical reactions or therapeutic agents .
Properties
IUPAC Name |
6-bromo-8-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQWSWEMFBIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621815 | |
Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-06-3 | |
Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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